molecular formula C10H6Cl2N2O4S2 B14598435 2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide CAS No. 59767-93-0

2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide

Cat. No.: B14598435
CAS No.: 59767-93-0
M. Wt: 353.2 g/mol
InChI Key: PHVJHDLSTFXSDU-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, a nitro group, a phenyl group, and a sulfonamide group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2,5-dichlorothiophene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The phenyl group is then introduced through a coupling reaction. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, as well as catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive thiophene derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with biological molecules through hydrogen bonding and other interactions. These properties make it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-dinitrothiophene
  • 2-Bromo-5-chloro-3,4-dinitrothiophene
  • 2-Bromo-3,4-dinitrothiophene

Uniqueness

Compared to similar compounds, 2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in medicinal chemistry for the development of new therapeutic agents .

Properties

CAS No.

59767-93-0

Molecular Formula

C10H6Cl2N2O4S2

Molecular Weight

353.2 g/mol

IUPAC Name

2,5-dichloro-4-nitro-N-phenylthiophene-3-sulfonamide

InChI

InChI=1S/C10H6Cl2N2O4S2/c11-9-7(14(15)16)8(10(12)19-9)20(17,18)13-6-4-2-1-3-5-6/h1-5,13H

InChI Key

PHVJHDLSTFXSDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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